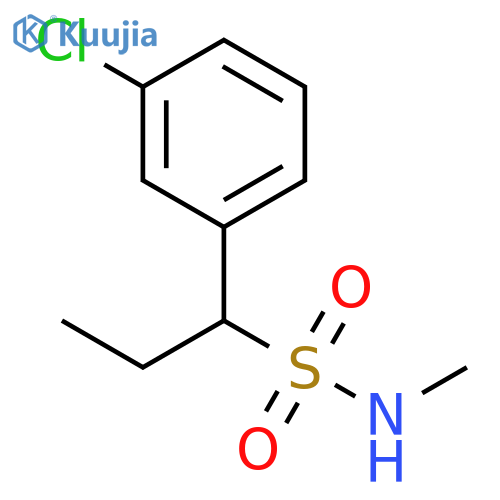

Cas no 2138121-39-6 (Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl-)

Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl- 化学的及び物理的性質

名前と識別子

-

- Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl-

- 1-(3-chlorophenyl)-N-methylpropane-1-sulfonamide

- EN300-680223

- 2138121-39-6

-

- インチ: 1S/C10H14ClNO2S/c1-3-10(15(13,14)12-2)8-5-4-6-9(11)7-8/h4-7,10,12H,3H2,1-2H3

- InChIKey: QHZHFXDGILJHMQ-UHFFFAOYSA-N

- ほほえんだ: C1(C(CC)S(NC)(=O)=O)=CC=CC(Cl)=C1

計算された属性

- せいみつぶんしりょう: 247.0433776g/mol

- どういたいしつりょう: 247.0433776g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 286

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 1.252±0.06 g/cm3(Predicted)

- ふってん: 353.4±44.0 °C(Predicted)

- 酸性度係数(pKa): 11.13±0.40(Predicted)

Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-680223-10.0g |

1-(3-chlorophenyl)-N-methylpropane-1-sulfonamide |

2138121-39-6 | 10.0g |

$5405.0 | 2023-03-11 | ||

| Enamine | EN300-680223-0.25g |

1-(3-chlorophenyl)-N-methylpropane-1-sulfonamide |

2138121-39-6 | 0.25g |

$1156.0 | 2023-03-11 | ||

| Enamine | EN300-680223-0.1g |

1-(3-chlorophenyl)-N-methylpropane-1-sulfonamide |

2138121-39-6 | 0.1g |

$1106.0 | 2023-03-11 | ||

| Enamine | EN300-680223-1.0g |

1-(3-chlorophenyl)-N-methylpropane-1-sulfonamide |

2138121-39-6 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-680223-5.0g |

1-(3-chlorophenyl)-N-methylpropane-1-sulfonamide |

2138121-39-6 | 5.0g |

$3645.0 | 2023-03-11 | ||

| Enamine | EN300-680223-0.05g |

1-(3-chlorophenyl)-N-methylpropane-1-sulfonamide |

2138121-39-6 | 0.05g |

$1056.0 | 2023-03-11 | ||

| Enamine | EN300-680223-2.5g |

1-(3-chlorophenyl)-N-methylpropane-1-sulfonamide |

2138121-39-6 | 2.5g |

$2464.0 | 2023-03-11 | ||

| Enamine | EN300-680223-0.5g |

1-(3-chlorophenyl)-N-methylpropane-1-sulfonamide |

2138121-39-6 | 0.5g |

$1207.0 | 2023-03-11 |

Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl- 関連文献

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl-に関する追加情報

Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl- (CAS No. 2138121-39-6): A Comprehensive Overview

Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl- (CAS No. 2138121-39-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural and chemical properties, plays a crucial role in the synthesis of various pharmacologically active molecules. The presence of multiple functional groups, including a chloro substituent and an ethylmethylamino moiety, makes it a versatile intermediate in the creation of complex chemical entities.

The benzenemethanesulfonamide core structure is well-known for its stability and reactivity, which are highly valued in medicinal chemistry. The introduction of a 3-chloro group at the para position of the benzene ring enhances its electronic properties, making it more susceptible to nucleophilic substitution reactions. This feature is particularly useful in the development of novel drug candidates that require precise functionalization at specific positions.

The α-ethyl-N-methyl substituent further modifies the electronic and steric environment of the molecule. This modification not only influences the compound's solubility and bioavailability but also impacts its interaction with biological targets. The ethyl group provides a slight electron-donating effect, while the N-methyl group enhances the compound's lipophilicity, making it more permeable across biological membranes. These characteristics are essential for designing molecules that can effectively interact with biological systems.

Recent advancements in computational chemistry have allowed researchers to predict the pharmacokinetic and pharmacodynamic properties of Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl-. Molecular docking studies have revealed that this compound can bind to various protein targets with high affinity. For instance, it has been shown to interact with enzymes involved in metabolic pathways, suggesting its potential as an inhibitor or modulator of these pathways. Such interactions could be exploited to develop treatments for metabolic disorders and other diseases.

In addition to its potential as a standalone therapeutic agent, Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl- serves as a valuable building block in the synthesis of more complex molecules. Its structural features allow for further functionalization through various chemical reactions, such as nucleophilic aromatic substitution and cross-coupling reactions. These transformations enable the creation of novel derivatives with enhanced pharmacological properties.

The synthesis of Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl-, involves multiple steps that require careful optimization to ensure high yield and purity. The chlorination step is particularly critical, as it determines the reactivity and selectivity of subsequent reactions. Advanced synthetic methodologies, including catalytic processes and flow chemistry techniques, have been employed to improve the efficiency and sustainability of its production.

Current research is focused on exploring the therapeutic potential of Benzenemethanesulfonamide derivatives. Studies have indicated that modifications to the 3-chloro group or the α-ethyl-N-methyl moiety can significantly alter the compound's biological activity. By systematically varying these substituents, researchers aim to identify compounds with improved efficacy and reduced side effects. This approach aligns with the broader goal of developing personalized medicine strategies tailored to individual patient needs.

The role of Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl-, in drug discovery is further underscored by its compatibility with modern high-throughput screening technologies. These technologies enable rapid testing of large libraries of compounds against various biological targets, facilitating the identification of lead candidates for further development. The compound's well-defined structure and predictable reactivity make it an ideal candidate for such screening campaigns.

As our understanding of molecular interactions continues to evolve, so does our ability to harness compounds like Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl-. Emerging techniques in bioinformatics and machine learning are being used to predict how different modifications will affect a molecule's behavior within biological systems. These tools provide valuable insights into structure-function relationships, guiding researchers toward more effective drug design strategies.

In conclusion, Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl-, represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile intermediate for synthesizing complex drug candidates. Ongoing research continues to uncover new therapeutic applications for this compound and its derivatives, highlighting its importance in modern drug discovery efforts.

2138121-39-6 (Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl-) 関連製品

- 1450997-88-2(3-Hydroxyoxetane-3-carboxylic acid)

- 1379408-35-1(3,6-Difluoro-2-methylcinnamic acid)

- 911228-95-0(N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide)

- 2001976-19-6(Propanal, 2-[[(3,5-dimethylphenyl)methyl]thio]-)

- 1152523-12-0(3-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-propylamine)

- 1261832-17-0(2-Methoxy-3-(3-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine)

- 1341464-58-1(N-[(4-Methoxyphenyl)methyl]oxolan-3-amine)

- 2090837-31-1(1-{2,4-dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl}propan-2-one)

- 67738-67-4(3aa,4a(E),5b,6aa-4-4-(3-Chlorophenoxy)-3-oxo-1-butenylhexahydro-5-hydroxy-2H-cyclopentabfuran-2-one)

- 1797710-93-0(3-(4-Fluorophenoxy)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide)